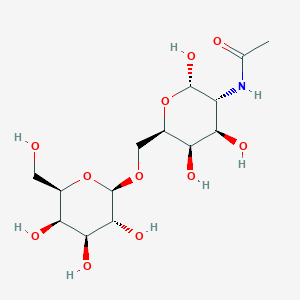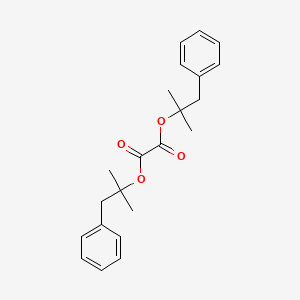![molecular formula C10H15N5O4 B13817816 [1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate: is a labeled analogue of 2’-deoxyadenosine, where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is often used in biochemical and molecular biology research due to its isotopic labeling, which allows for detailed studies of nucleic acid metabolism and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate typically involves the incorporation of carbon-13 labeled precursors into the deoxyadenosine structure. The process begins with the synthesis of a labeled sugar moiety, which is then coupled with adenine to form the nucleoside. The final product is purified and crystallized to obtain the monohydrate form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility. The final product is subjected to rigorous testing to confirm its isotopic enrichment and chemical purity .
化学反応の分析
Types of Reactions
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
科学的研究の応用
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used as a tracer in studies of nucleic acid synthesis and degradation. Its isotopic labeling allows researchers to track the incorporation and metabolism of nucleosides in various chemical processes .
Biology
In biological research, this compound is used to study DNA replication, repair, and transcription. The carbon-13 labeling provides a means to investigate the dynamics of these processes at a molecular level, offering insights into the mechanisms of genetic regulation and expression .
Medicine
In medicine, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used in diagnostic imaging and metabolic studies. Its isotopic labeling enables the visualization of nucleic acid metabolism in vivo, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides and nucleosides for research and development purposes. Its high isotopic purity and stability make it a valuable tool for various applications in biotechnology and pharmaceuticals .
作用機序
The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate involves its incorporation into nucleic acids during DNA synthesis. The carbon-13 labeling allows for the tracking of its incorporation and metabolism, providing insights into the molecular pathways involved. The compound interacts with enzymes involved in DNA replication and repair, allowing researchers to study these processes in detail .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: The non-labeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate.
2’-Deoxyguanosine: Another deoxyribonucleoside used in similar studies.
2’-Deoxycytidine: A deoxyribonucleoside with similar applications in nucleic acid research.
Uniqueness
The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate lies in its isotopic labeling, which provides a distinct advantage in tracing and studying nucleic acid metabolism. This labeling allows for more precise and detailed investigations compared to non-labeled analogues .
特性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,5+1,6+1,7+1; |
InChIキー |
WZJWHIMNXWKNTO-BNCOBNAVSA-N |
異性体SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)



![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
